4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a thienopyrimidine core, a phenyl group, and a piperazine ring substituted with a benzodioxole moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways are still under investigation .
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
4-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde dehydrogenase 3A1 (ALDH3A1), forming direct interactions with the active-site cysteine residues . This interaction suggests that the compound may act as an inhibitor, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates.
Cellular Effects
The effects of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that compounds containing the 1,3-benzodioxole moiety, similar to our compound, exhibit a broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects .
Molecular Mechanism
At the molecular level, 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor against aldehyde binding in ALDH3A1, forming direct interactions with the catalytic nucleophile, Cys243 . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways.
Dosage Effects in Animal Models
The effects of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with ALDH3A1 suggests that it may influence the metabolism of aldehydes and related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzodioxole moiety via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions vary depending on the specific substitution but often involve bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piribedil: An antiparkinsonian agent with a similar piperazine structure but different pharmacological properties.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione: Another compound with a benzodioxole moiety, studied for its enzyme inhibitory effects.
Uniqueness
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core and a benzodioxole-substituted piperazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-2-4-18(5-3-1)19-14-31-24-22(19)23(25-15-26-24)28-10-8-27(9-11-28)13-17-6-7-20-21(12-17)30-16-29-20/h1-7,12,14-15H,8-11,13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGSKPWJYIIFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C(=CSC5=NC=N4)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.